molecular formula C13H11ClO2 B14725807 4-(3-Chlorobenzyl)benzene-1,3-diol CAS No. 6280-44-0

4-(3-Chlorobenzyl)benzene-1,3-diol

Cat. No.: B14725807
CAS No.: 6280-44-0
M. Wt: 234.68 g/mol
InChI Key: DXKULHSBRTUPKH-UHFFFAOYSA-N
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Description

4-(3-Chlorobenzyl)benzene-1,3-diol, with the molecular formula C 13 H 11 ClO 2 , is a synthetic chlorinated benzene-1,3-diol (resorcinol) derivative . This compound is of significant interest in organic and medicinal chemistry research, particularly in the study of structure-activity relationships. Researchers utilize this and similar structures as key intermediates or building blocks in synthetic pathways. For instance, patented methods describe the synthesis of various 4-substituted benzene-1,3-diol compounds, which are valuable scaffolds for developing new chemical entities . The compound features a chlorobenzyl group attached to the resorcinol core, a structure often explored for its potential biological activity and physicochemical properties. As a research chemical, it serves as a precursor for the development of more complex molecules in pharmaceutical and agrochemical discovery. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

6280-44-0

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

IUPAC Name

4-[(3-chlorophenyl)methyl]benzene-1,3-diol

InChI

InChI=1S/C13H11ClO2/c14-11-3-1-2-9(7-11)6-10-4-5-12(15)8-13(10)16/h1-5,7-8,15-16H,6H2

InChI Key

DXKULHSBRTUPKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=C(C=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of resorcinol’s hydroxyl groups by a base (e.g., sodium hydroxide or potassium carbonate), generating a phenoxide intermediate. This intermediate undergoes nucleophilic displacement of the chloride group in 3-chlorobenzyl chloride, forming the benzyl-substituted product. Key parameters include:

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or ethanol enhance reactivity.
  • Temperature : Reactions typically occur at 80–100°C to accelerate kinetics without promoting side reactions.
  • Molar Ratio : A 1:1.2 molar ratio of resorcinol to 3-chlorobenzyl chloride maximizes yield while minimizing unreacted starting material.

Table 1: Optimization of Classical Synthesis

Parameter Optimal Value Yield (%) Purity (%)
Solvent Ethanol 78 95
Base K₂CO₃ 82 97
Temperature (°C) 90 85 98
Reaction Time (h) 6 88 99

Data derived from.

Friedel-Crafts Alkylation Approaches

Alternative routes employ Friedel-Crafts alkylation, where 3-chlorobenzyl alcohol reacts with resorcinol in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). This method circumvents the need for chlorinated benzyl precursors, though it requires stringent moisture control.

Catalytic Systems and Yield Enhancement

  • AlCl₃-Catalyzed Reaction : Achieves 70% yield at 60°C in dichloromethane, but necessitates post-reaction hydrolysis to remove the catalyst.
  • FeCl₃ in Ionic Liquids : Recent studies show that using [BMIM][BF₄] as a solvent increases yield to 76% while enabling catalyst recycling.

Equation 1 :
$$ \text{Resorcinol} + \text{3-Chlorobenzyl Alcohol} \xrightarrow{\text{AlCl}3} \text{this compound} + \text{H}2\text{O} $$

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and sustainability. Continuous flow reactors (CFRs) reduce reaction times from hours to minutes by maintaining precise temperature and mixing control. A 2024 patent describes a CFR process achieving 92% yield at 120°C using supercritical CO₂ as a solvent.

Table 2: Comparative Analysis of Batch vs. Flow Synthesis

Metric Batch Process Flow Process
Yield (%) 88 92
Reaction Time 6 h 15 min
Solvent Consumption High Low
Energy Efficiency Moderate High

Purification and Isolation

Crude product isolation involves:

  • Acid-Base Extraction : Neutralization with dilute HCl removes excess base.
  • Recrystallization : Ethanol-water mixtures (7:3 v/v) yield crystals with ≥99% purity.

Emerging Methodologies

Enzymatic Hydroxylation

Preliminary studies explore cytochrome P450 enzymes to hydroxylate 3-chlorobenzylbenzene precursors. While environmentally friendly, current yields remain low (≤35%).

Photocatalytic C–H Activation

A 2025 report details visible-light-driven benzylation using Ru(bpy)₃²⁺ as a photocatalyst, achieving 68% yield under mild conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorobenzyl)benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl groups to other functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dechlorinated or dehydroxylated products.

    Substitution: Products with new functional groups replacing the chlorine atom.

Scientific Research Applications

4-(3-Chlorobenzyl)benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chlorobenzyl)benzene-1,3-diol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility and Aggregation: Thiadiazole derivatives (C1 and C7) exhibit pH-dependent fluorescence and aggregation behavior, with spectral shifts observed in polar solvents like DMSO and methanol .
  • Thermal Stability : Pyrazole-chlorobenzoyl hybrids (e.g., compound 11b) show high thermal stability (decomposition >280°C), critical for industrial applications .

Limitations and Contradictions

  • Activity Discrepancies : Azo compounds are inactive against Gram-negative bacteria , whereas thiadiazole derivatives lack antibacterial effects, highlighting substituent-dependent selectivity.

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